

# 6-TAMRA Cadaverine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 6-TAMRA cadaverine

Cat. No.: B8116093

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This in-depth technical guide provides a thorough overview of the chemical and physical properties of **6-TAMRA cadaverine**, a widely utilized fluorescent probe. This document includes key quantitative data, detailed experimental methodologies for its application in biomolecule labeling and enzyme assays, and visualizations of these experimental workflows.

## Core Chemical and Physical Properties

6-TAMRA (6-carboxytetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye functionalized with a primary amine. This amine group allows for its covalent attachment to biomolecules, making it a valuable tool for a variety of research applications. It is a purified single isomer, which offers advantages in terms of chromatographic purity and consistency in labeling reactions compared to mixed isomer preparations.<sup>[1]</sup>

The primary applications of **6-TAMRA cadaverine** include its use as a fluorescent label for proteins, peptides, and other molecules containing carboxylic acid groups, and as a substrate for transglutaminase enzymes.<sup>[2][3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **6-TAMRA cadaverine**. It is important to note that the molecular weight can vary depending on the salt form in which the compound is supplied.

Property	Value	Notes
Molecular Formula	C <sub>30</sub> H <sub>34</sub> N <sub>4</sub> O <sub>4</sub>	For the free base.[2]
Molecular Weight (Free Base)	514.63 g/mol	[2][4]
Molecular Weight (TFA Salt)	627.24 g/mol	As the trifluoroacetate salt.[1] [5]
Molecular Weight (Other Salt)	742.66 g/mol	As reported by some suppliers. [6]
Excitation Maximum (λ <sub>ex</sub> )	~552 - 553 nm	[1][6]
Emission Maximum (λ <sub>em</sub> )	~575 - 578 nm	[1][6]
Molar Extinction Coefficient (ε)	~89,000 - 90,000 M <sup>-1</sup> cm <sup>-1</sup>	In methanol.[1][6]
Fluorescence Quantum Yield (Φ)	~0.1 - 0.3	For TAMRA dyes in general.[7]
Solubility	Soluble in DMSO, DMF, and Methanol	[1]

## Experimental Protocols

### Labeling of Carboxylic Acid-Containing Biomolecules via EDC Chemistry

**6-TAMRA cadaverine** can be covalently coupled to carboxylic acid groups on biomolecules such as proteins and peptides using a carbodiimide crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The following is a general protocol for this procedure.

Materials:

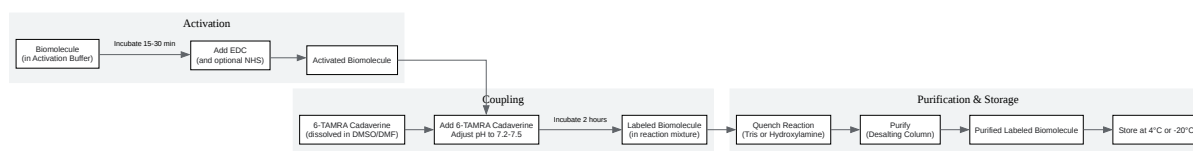
- **6-TAMRA cadaverine**
- Biomolecule of interest (e.g., protein with accessible carboxyl groups)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine
- Purification column (e.g., desalting column or size-exclusion chromatography)

Protocol:

- Biomolecule Preparation: Dissolve the biomolecule containing carboxylic acid groups in the Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of Carboxylic Acids:
  - Add EDC to the biomolecule solution to a final concentration of 2-10 mM.
  - (Optional) Add NHS or sulfo-NHS to a final concentration of 5-20 mM.
  - Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.
- Coupling of **6-TAMRA Cadaverine**:
  - Dissolve **6-TAMRA cadaverine** in a minimal amount of DMSO or DMF.
  - Add the dissolved **6-TAMRA cadaverine** to the activated biomolecule solution. A molar excess of the dye (e.g., 10- to 50-fold) over the biomolecule is typically used.
  - Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
  - Incubate the reaction for 2 hours at room temperature, protected from light.
- Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming unreacted EDC. Incubate for 15 minutes.

- Purification: Remove excess, unreacted **6-TAMRA cadaverine** and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
- Storage: Store the purified, labeled biomolecule at 4°C or -20°C, protected from light.



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Workflow for EDC-mediated labeling of biomolecules with **6-TAMRA cadaverine**.

## Transglutaminase Activity Assay

**6-TAMRA cadaverine** can serve as a fluorescent amine donor substrate for transglutaminase (TGase) enzymes. The incorporation of the fluorescent cadaverine derivative into a protein substrate by TGase leads to an increase in fluorescence polarization or can be quantified after separation of the labeled protein from the unreacted probe.

Materials:

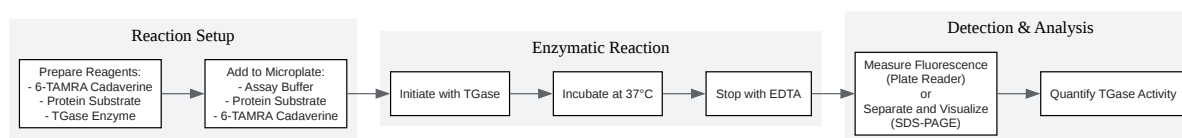
- **6-TAMRA cadaverine**
- Transglutaminase enzyme (e.g., tissue transglutaminase, microbial transglutaminase)
- Amine-acceptor protein substrate (e.g., N,N-dimethylcasein)
- Assay Buffer: Tris buffer (e.g., 50 mM, pH 7.5) containing CaCl<sub>2</sub> (e.g., 5 mM) and a reducing agent (e.g., 1 mM DTT)

- Stop Solution: EDTA solution (e.g., 50 mM) to chelate  $\text{Ca}^{2+}$  and inactivate the enzyme
- 96-well black microplate
- Fluorescence microplate reader

Protocol:

- Prepare Reagents:
  - Prepare a stock solution of **6-TAMRA cadaverine** in DMSO.
  - Prepare a stock solution of the amine-acceptor protein substrate (e.g., 10 mg/mL N,N-dimethylcasein) in the Assay Buffer.
  - Prepare a stock solution of the transglutaminase enzyme in the Assay Buffer.
- Set up the Reaction:
  - In the wells of a 96-well black microplate, add the Assay Buffer.
  - Add the amine-acceptor protein substrate to a final concentration of 0.1-1 mg/mL.
  - Add **6-TAMRA cadaverine** to a final concentration of 10-100  $\mu\text{M}$ .
- Initiate the Reaction:
  - Add the transglutaminase enzyme to the wells to initiate the reaction. Include a negative control with no enzyme.
  - The final reaction volume is typically 100-200  $\mu\text{L}$ .
- Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The incubation time can be optimized based on the enzyme activity.
- Stop the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
- Detection and Analysis:

- Method A (Fluorescence Intensity): Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for 6-TAMRA (e.g., Ex: 550 nm, Em: 580 nm). An increase in fluorescence intensity of the protein-bound dye compared to the free dye may be observed.
- Method B (Separation-based): Separate the labeled protein from the unreacted **6-TAMRA cadaverine** using techniques like protein precipitation (e.g., with trichloroacetic acid) followed by centrifugation, or by running the samples on an SDS-PAGE gel and visualizing the fluorescently labeled protein bands.
- Data Analysis: Quantify the transglutaminase activity by comparing the fluorescence of the reaction samples to a standard curve or by calculating the rate of incorporation of the fluorescent probe.



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Workflow for a transglutaminase activity assay using **6-TAMRA cadaverine**.

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